Cas no 113826-06-5 ((2R)-(-)-Glycidyl Tosylate)

(2R)-(-)-Glycidyl Tosylate Chemical and Physical Properties
Names and Identifiers
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- (R)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate
- (2r)-(-)-glycidyl tosylate
- (s)-oxiranemethanol 4-methylbenzenesulfonate
- (R)-GlycidylTosylate
- (2(R))-(-)-Glycidyl tosylate
- (2R)-(-)-Glycidyl p-toluenesulfonate
- (2R)-(?)-Glycidyl tosylate
- (2R)-GLYCIDYL TOLUENESULFONATE
- (R)-(-)-Glycidyl tosylate
- (2R)-(−)-Glycidyl tosylate
- (R)-(?)-Glycidyl p-toluenesulfonate
- (R)-(?)-Glycidyl tosylate
- (R)-(?)-Oxirane-2-methanol p-toluenesulfonate salt
- [(2R)-oxiran-2-yl]methyl 4-methylbenzenesulfonate
- p-Toluenesulfonic Acid (2R)-(-)-Glycidyl Ester
- Oxiran-2-ylmethyl 4-methylbenzenesulfonate
- (2R)-(−2,2'-IMINOSTILBENE
- RARECHEM AK HZ 0050
- (R)-Glycidil Tosylate
- (R)-GLYCIDYL TOSYLATE
- LABOTEST-BB LT00440878
- (R)-Glycidyl Tosylate,99%e.e.
- (2R)-(-)-Glycidyl Tosylate
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- MDL: MFCD00010834
- Inchi: 1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m1/s1
- InChI Key: NOQXXYIGRPAZJC-SECBINFHSA-N
- SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO2
- BRN: 3592142
Computed Properties
- Exact Mass: 228.04600
- Monoisotopic Mass: 228.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.3A^2
- XLogP3: nothing
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Yellow or yellow orange powder
- Density: 1.3749 (rough estimate)
- Melting Point: 46-49 °C (lit.)
- Boiling Point: 340.07°C (rough estimate)
- Flash Point: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Refractive Index: 1.5400 (estimate)
- Solubility: dioxane: 50 mg/mL, clear
- Water Partition Coefficient: decompose
- PSA: 64.28000
- LogP: 2.17990
- Solubility: Not determined
- Specific Rotation: -18 º (c=2.5,CHCl3)
(2R)-(-)-Glycidyl Tosylate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H318,H334,H350
- Warning Statement: P201,P261,P280,P305+P351+P338,P308+P313
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 45-41-43-51/53-68
- Safety Instruction: S61-S45-S36/37/39-S26-S53
- FLUKA BRAND F CODES:3-10-21
- RTECS:RR0510000
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Hazardous Material Identification:
- PackingGroup:Ⅲ
- Risk Phrases:R45; R41; R43; R51/53; R68
- HazardClass:9
- Storage Condition:2-8°C
- Safety Term:S53;S26;S36/37/39;S45;S61
(2R)-(-)-Glycidyl Tosylate Customs Data
- HS CODE:29109000
- Customs Data:
China Customs Code:
29109000
(2R)-(-)-Glycidyl Tosylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A167572-1g |
(2R)-(-)-Glycidyl tosylate |
113826-06-5 | 98% 99%ee | 1g |
$5.0 | 2025-02-21 | |
Ambeed | A167572-25g |
(2R)-(-)-Glycidyl tosylate |
113826-06-5 | 98% 99%ee | 25g |
$32.0 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R45960-25g |
(R)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate |
113826-06-5 | 25g |
¥276.0 | 2021-09-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD12071-10g |
(2R)-(-)-Glycidyl tosylate |
113826-06-5 | 98% 99%ee | 10g |
¥144.0 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017372-5g |
(2R)-(-)-Glycidyl tosylate |
113826-06-5 | 98% | 5g |
¥49.00 | 2024-08-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006856-1g |
(2R)-(-)-Glycidyl Tosylate |
113826-06-5 | 97% | 1g |
¥27 | 2024-05-26 | |
Ambeed | A167572-5g |
(2R)-(-)-Glycidyl tosylate |
113826-06-5 | 98% 99%ee | 5g |
$10.0 | 2025-02-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD12071-5g |
(2R)-(-)-Glycidyl tosylate |
113826-06-5 | 98% 99%ee | 5g |
¥76.0 | 2022-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD12071-25g |
(2R)-(-)-Glycidyl tosylate |
113826-06-5 | 98% 99%ee | 25g |
¥274.0 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R45960-5g |
(R)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate |
113826-06-5 | 5g |
¥76.0 | 2021-09-08 |
(2R)-(-)-Glycidyl Tosylate Related Literature
-
Nishad Thamban Chandrika,Sylvie Garneau-Tsodikova Chem. Soc. Rev. 2018 47 1189
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2. The synthesis of novel prostaglandin analogues via cycloaddition reactionsEric W. Collington,Harry Finch,John G. Montana,Richard J. K. Taylor J. Chem. Soc. Perkin Trans. 1 1990 1839
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Huang Lu,Guonan Chen Anal. Methods 2011 3 488
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Alexander Southan,Eva Hoch,Veronika Sch?nhaar,Kirsten Borchers,Christian Schuh,Michaela Müller,Monika Bach,Günter E. M. Tovar Polym. Chem. 2014 5 5350
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Amira Brackovic,Joanne E. Harvey Chem. Commun. 2015 51 4750
Additional information on (2R)-(-)-Glycidyl Tosylate
Glycidyl Tosylate (CAS No. 113826-06-5): A Comprehensive Overview
Glycidyl tosylate, also known as tosyl glycidate or glycidyl tosylate (2R), is a versatile compound with the CAS number 113826-06-5. This compound is widely recognized in the fields of organic chemistry and materials science due to its unique chemical properties and applications. Glycidyl tosylate is a glycidylic ether derivative, where the glycidyl group is attached to a tosyl group, making it highly reactive and suitable for various chemical reactions.
The glycidyl group in glycidyl tosylate is a three-membered epoxide ring, which contributes to its reactivity. The tosyl group, derived from toluenesulfonic acid, acts as a leaving group, enabling the compound to participate in nucleophilic substitution reactions. This combination makes glycidyl tosylate an excellent intermediate in the synthesis of polymers, surfactants, and other specialty chemicals.
Recent studies have highlighted the potential of glycidyl tosylate in advanced materials development. For instance, researchers have explored its use in the synthesis of block copolymers with tailored properties for biomedical applications. The ability of glycidyl tosylate to undergo controlled polymerization has opened new avenues for creating materials with enhanced biocompatibility and mechanical strength.
In addition to its role in polymer chemistry, glycidyl tosylate has found applications in the pharmaceutical industry. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules, including antibiotics and anti-inflammatory drugs. Recent advancements in asymmetric synthesis have further expanded its utility, enabling the production of enantiomerically pure compounds with high efficiency.
The synthesis of glycidyl tosylate typically involves the reaction of glycidol with p-toluenesulfonyl chloride in the presence of a base. This process ensures high purity and stability of the final product. The compound is stable under normal storage conditions but requires protection from moisture and light due to its reactive nature.
From an environmental perspective, glycidyl tosylate has been studied for its biodegradability and eco-friendly applications. Researchers have investigated its use in water-soluble polymers that can degrade under specific environmental conditions, reducing their impact on ecosystems.
In conclusion, glycidyl tosylate (CAS No. 113826-06-5) is a multifaceted compound with significant contributions across various scientific domains. Its reactivity, versatility, and compatibility with modern synthetic techniques make it an indispensable tool in contemporary chemistry research and industrial applications.
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